

Commercial availability and suppliers of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate*

Cat. No.: B582365

[Get Quote](#)

An In-depth Technical Guide to tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate**, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its commercial availability, key suppliers, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodine atom at the 3-position with a defined (R)-stereochemistry. This specific stereoisomer is a crucial intermediate in the synthesis of various pharmaceutical agents.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate
CAS Number	1234576-86-3
Molecular Formula	C ₉ H ₁₆ INO ₂
Molecular Weight	297.13 g/mol
InChI	InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Canonical SMILES	CC(C)(C)OC(=O)N1CC--INVALID-LINK--I

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white solid or powder
Purity	Typically ≥95% or ≥97% (supplier dependent) ^[1]
Storage	Sealed in a dry environment at room temperature is recommended

Commercial Availability and Suppliers

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is commercially available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this compound, it is crucial to specify the CAS number 1234576-86-3 to ensure the correct (3R)-enantiomer is obtained. The racemic mixture is typically listed under CAS number 774234-25-2, and the (3S)-enantiomer under 1234576-81-8.

Table 3: Prominent Commercial Suppliers

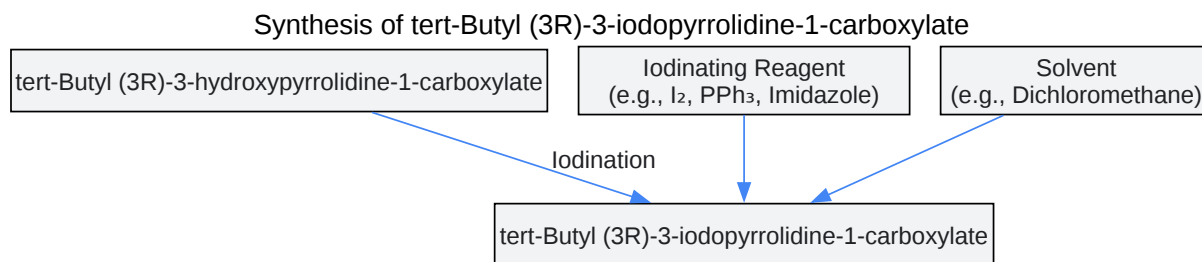
Supplier	Website	Notes
Amadis Chemical	[Not provided]	Offers the compound with 97% purity.
BLDpharm	bldpharm.com	Lists the (S)-enantiomer, implying availability of chiral compounds.
ChemUniverse	[Not provided]	Provides the compound with 95% purity. [1]
Parchem	parchem.com	A supplier of specialty chemicals, including this compound. [2]
Sunway Pharm Ltd.	3wpharm.com	Offers the compound with 97% purity and provides some technical data.
Zhejiang Jiuzhou Pharmaceutical Co., Ltd.	[Not provided]	A manufacturer of the compound.

Note: Availability and purity levels should be confirmed with the respective suppliers at the time of inquiry.

Synthesis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

The most common synthetic route to **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** involves the iodination of its precursor, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The following is a detailed experimental protocol adapted from the literature.

Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for the preparation of the target compound.

Detailed Experimental Protocol

This protocol describes the iodination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.

Materials:

- tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
- Triphenylphosphine (PPh₃)
- Imidazole
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

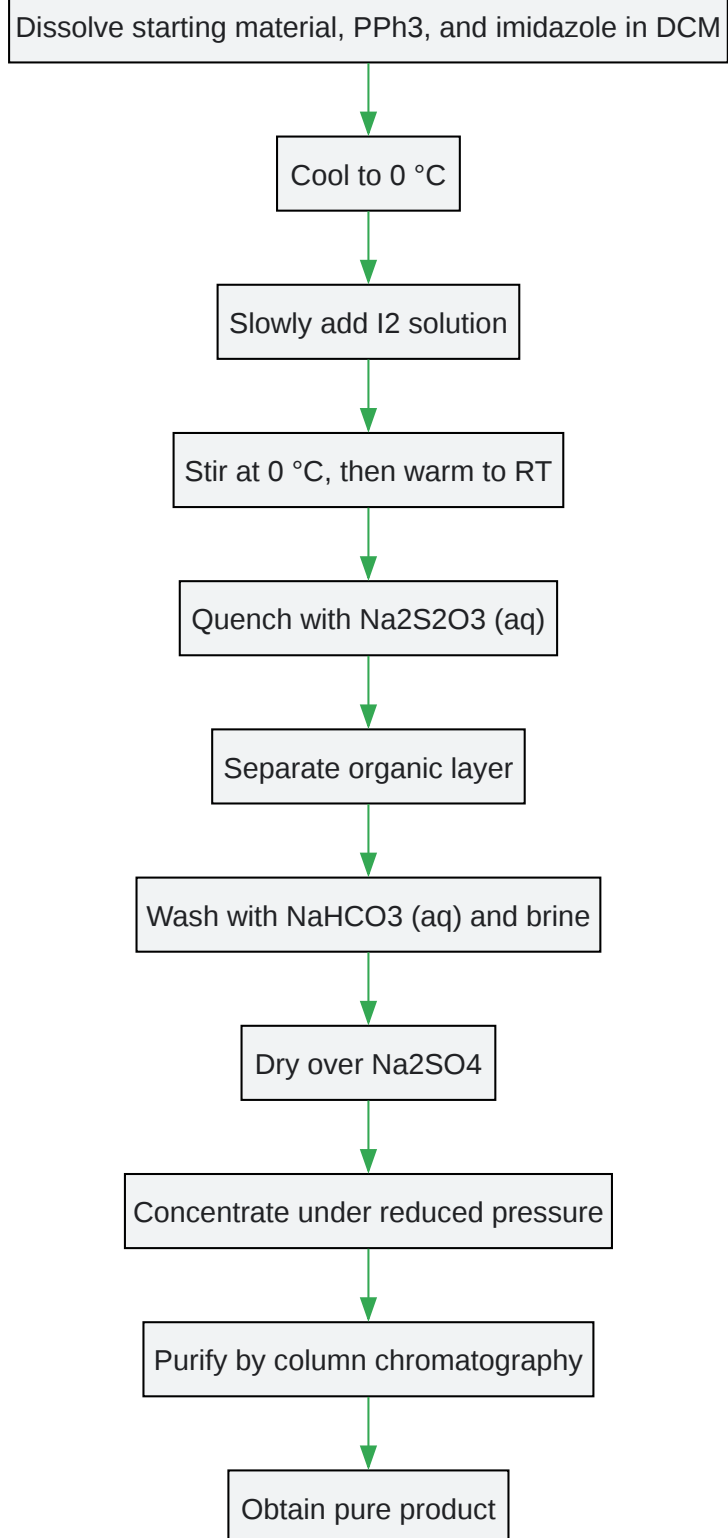
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: To a solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Iodine: Slowly add a solution of iodine (1.5 equivalents) in DCM to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.
- Work-up:
 - Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the color of iodine disappears.
 - Separate the organic layer.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** as a solid.

Experimental Workflow

Experimental Workflow for Iodination



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification.

Analytical Data (Expected)

While specific, supplier-provided spectra for **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** are not always publicly available, the following represents expected analytical data based on its structure and data for analogous compounds.

Table 4: Expected Spectroscopic Data

Technique	Expected Data
¹ H NMR (CDCl ₃)	δ (ppm): ~4.3-4.5 (m, 1H, -CH-I), ~3.4-3.8 (m, 4H, -CH ₂ -N-CH ₂ -), ~2.1-2.4 (m, 2H, -CH ₂ -), 1.46 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): ~154.0 (C=O), ~80.0 (C(CH ₃) ₃), ~55.0 (-CH ₂ -N), ~46.0 (-CH ₂ -N), ~38.0 (-CH ₂ -), ~28.5 (C(CH ₃) ₃), ~25.0 (-CH-I)
HPLC	A single major peak corresponding to the product should be observed. Chiral HPLC would be required to confirm enantiomeric purity.
Mass Spec (ESI-MS)	Expected m/z: 298.02 [M+H] ⁺ , 320.00 [M+Na] ⁺

Applications in Research and Drug Development

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. The iodine atom can be readily displaced by various nucleophiles, making it a versatile precursor for introducing diverse functionalities at the 3-position of the pyrrolidine ring while maintaining the desired stereochemistry. This is particularly important in the development of new therapeutic agents where specific stereoisomers often exhibit significantly different pharmacological activities.

Safety Information

It is recommended to handle **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a thorough overview for researchers and professionals working with **tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate**. For any specific application, it is essential to consult the primary literature and supplier-specific documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. parchem.com [parchem.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582365#commercial-availability-and-suppliers-of-tert-butyl-3r-3-iodopyrrolidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com